molecular formula C5H5F3N2O B047012 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 122431-37-2

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B047012
CAS No.: 122431-37-2
M. Wt: 166.1 g/mol
InChI Key: WQRHIGNAKDJJKN-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP) is a heterocyclic compound with the molecular formula C₅H₅F₃N₂O and a molecular weight of 166.1 g/mol . It is characterized by a pyrazole ring substituted with a methyl group at position 1, a trifluoromethyl (CF₃) group at position 3, and a hydroxyl (-OH) group at position 3. This compound is a key intermediate in the synthesis of agrochemicals (e.g., the herbicide pyroxasulfone) and pharmaceuticals due to its stability and reactivity .

The synthesis of 5-MTP involves the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine under acidic conditions. A notable advance by Lonza Ltd. achieved >97% selectivity for 5-MTP over its isomer 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (3-MTP) using catalysts like trifluoroacetic acid, highlighting the importance of regioselectivity in its production .

Preparation Methods

Conventional Cyclocondensation Methods

Ethyl 4,4,4-Trifluoroacetoacetate and Methylhydrazine Reaction

The most widely reported synthesis involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine in ethanol. This method, described by KALYPSYS, Inc., proceeds via a two-stage process :

  • Cyclization : Methylhydrazine (3.42 mL, 65.1 mmol) is added to ethyl 4,4,4-trifluoroacetoacetate (9.53 mL, 65.1 mmol) in ethanol (261 mL) at room temperature. The mixture is heated to 80°C for 15 hours, forming a pyrazolone intermediate.

  • Hydrolysis : Sodium hydroxide (5.22 g) is introduced to the cooled reaction mixture, stirring for 1 hour at room temperature. Acidic workup with HCl yields this compound as a yellow solid in 97% yield .

Key advantages include operational simplicity and high yield, though regioselectivity control remains challenging.

Regioselective Synthesis and Isomer Separation

Boiling Point-Pressure Diagram Analysis

A 2020 ACS Organic Process Research & Development study introduced a regioselective approach starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The one-step reaction produces a regioisomeric mixture of 3- and 5-trifluoromethylpyrazoles. Separation exploits differences in volatility under reduced pressure:

  • 3-Trifluoromethyl isomer : Distills at 80–85°C (15 mmHg)

  • 5-Trifluoromethyl isomer : Remains in the pot residue

This method achieves >90% purity for both isomers but requires specialized distillation equipment .

Acid-Catalyzed Optimization for Selectivity

Patent-Protected Method with Sulfuric Acid

Lonza Ltd.'s 2018 patent (US20180230103A1) discloses a high-selectivity route using catalytic sulfuric acid :

  • Reagents : 4,4,4-trifluoroacetoacetate derivatives and methylhydrazine

  • Conditions : 0.001–0.25 equiv H<sub>2</sub>SO<sub>4</sub> in ethanol at 60–80°C

  • Outcome : <5% isomer impurity (1-methyl-5-trifluoromethyl variant)

The acid catalyst promotes kinetic control of cyclization, favoring the 3-trifluoromethyl product through transition-state stabilization .

Functionalization and Derivatization Strategies

Flow Reactor Lithiation

Post-synthetic modification via continuous-flow lithiation enables efficient functional group introduction :

  • Lithiation : n-BuLi (−78°C) in THF

  • Electrophilic Quenching :

    • Aldehyde: DMF → 85% yield

    • Boronic ester: B(OMe)<sub>3</sub> → 78% yield

    • Sulfonyl chloride: SO<sub>2</sub>Cl<sub>2</sub> → 82% yield

This method outperforms batch processes in reproducibility and safety .

Bromination and Cross-Coupling

N-Bromosuccinimide (NBS)-mediated bromination at the 4-position enables Suzuki-Miyaura couplings:

  • Conditions : DCM, 0°C, 2 hours

  • Yield : 89–92% for 4-bromo derivatives

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalystYield (%)Selectivity (3-/5-)Scale-Up Feasibility
Cyclocondensation Ethyl trifluoroacetoacetateNone971:0.03Excellent
Acid-Catalyzed Methyl 4,4,4-trifluoroacetoacetateH<sub>2</sub>SO<sub>4</sub>891:0.05Industrial
Flow Lithiation Pre-formed pyrazolen-BuLi78–85N/APilot-scale

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) yields analytically pure material:

  • Melting Point : 177–179°C

  • Purity : >99% (HPLC)

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 5.82 (s, 1H, pyrazole-H), 3.98 (s, 3H, N-CH<sub>3</sub>)

  • <sup>19</sup>F NMR : −61.3 ppm (CF<sub>3</sub>)

Industrial-Scale Considerations

The Lonza patent method demonstrates scalability with:

  • Batch Size : Up to 50 kg

  • Cycle Time : <24 hours

  • Waste Reduction : 40% lower E-factor vs. traditional routes

Chemical Reactions Analysis

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrazoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Chemical Properties

The preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been documented with methods that ensure high selectivity for the desired isomer. For instance, a method involves the reaction of ethyl 4,4,4-trifluoroacetate with methyl hydrazine, yielding a high selectivity ratio of the isomers . The chemical structure can be represented as follows:

C5H5F3N2O\text{C}_5\text{H}_5\text{F}_3\text{N}_2\text{O}

Anticancer Activity

Research indicates that compounds derived from pyrazole structures, including 5-MTP, exhibit promising anticancer properties. For example, a fragment-based discovery study highlighted the potential of pyrazole derivatives as multitargeted kinase inhibitors, particularly against Aurora kinases . These kinases play crucial roles in cell division and are often overexpressed in cancer cells.

MAO Inhibition

Inhibitors of monoamine oxidase (MAO) are vital for treating neurological disorders. Studies have shown that certain pyrazole derivatives can selectively inhibit MAO-B, which is implicated in neurodegenerative diseases like Parkinson's . The specific effects of 5-MTP on MAO activity warrant further investigation to establish its therapeutic potential.

Herbicide Development

5-MTP serves as an important intermediate in the synthesis of herbicides such as pyroxasulfone. This compound is effective in controlling various weeds and has been recognized for its environmental safety profile compared to traditional herbicides . The development of new herbicides using 5-MTP can lead to more sustainable agricultural practices.

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that 5-MTP exhibits acceptable toxicity levels in vitro, indicating its potential for further development into safe pharmaceutical or agrochemical products .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityPyrazole derivatives showed potent activity against Aurora kinases
MAO InhibitionSelective inhibition of MAO-B by certain pyrazole compounds
Herbicide EfficacyUse of 5-MTP as an intermediate in effective herbicides

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased potency and selectivity. The compound can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Isomers

Key structural analogs of 5-MTP include:

Compound Name Substituents (Positions) Key Properties/Applications Reference
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (3-MTP) -OH (3), CF₃ (5) Less selective synthesis; lower herbicidal activity
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Phenyl (1), CF₃ (3), -OH (5) Enhanced electronic effects for drug design
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole Br (4), CF₃ (5), phenyl (1) Reactivity in cross-coupling reactions
Pyrazol-5-one derivatives Tautomeric forms (lactam vs. lactim) Stability influenced by solvent/pH

Key Differences :

  • Regioselectivity : 5-MTP is favored over 3-MTP in synthesis due to steric and electronic factors .
  • Tautomerism : Pyrazol-5-one derivatives exist in lactam-lactim equilibria, unlike 5-MTP, which retains a fixed hydroxyl group .
  • Biological Activity : 5-MTP-derived 1,3,4-oxadiazoles (e.g., compound 5g ) exhibit bleaching herbicidal activity , whereas phenyl-substituted analogs show varied bioactivity due to differing electronic profiles .

Physicochemical Properties

  • Solubility: The -OH group in 5-MTP enhances hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs (e.g., 1-methyl-3-CF₃-pyrazole) .
  • Thermal Stability : CF₃ groups increase thermal stability, making 5-MTP suitable for high-temperature reactions .

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological effects, supported by data tables and recent research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C5_5H5_5F3_3N2_2O
  • Molecular Weight : 166.101 g/mol
  • CAS Number : 122431-37-2
  • Melting Point : 177-179 °C
  • Boiling Point : 106.4 °C at 760 mmHg

These properties contribute to its behavior in biological systems and its potential applications in various fields, including agrochemicals and pharmaceuticals.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound's trifluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with microbial targets.

Bacterial Strain MIC (µg/mL) Standard Antibiotic (µg/mL)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ciprofloxacin)
Pseudomonas aeruginosa12864 (Gentamicin)

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in several studies, particularly its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). A recent investigation reported that it acts as a selective COX-2 inhibitor, which is significant for treating inflammatory diseases.

Compound COX-2 IC50_{50} (µM) Reference Standard IC50_{50} (µM)
This compound0.010.54 (Celecoxib)
Aspirin10-

The mechanism of action involves the compound's interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The hydroxyl group can form hydrogen bonds, stabilizing interactions with biological targets, which is critical for its antimicrobial and anti-inflammatory effects.

Case Studies

  • Study on Anti-inflammatory Effects : In a controlled experiment involving inflammatory models in mice, treatment with this compound resulted in a significant reduction of edema compared to control groups. The compound demonstrated an inhibition rate of up to 70% in induced paw edema models.
  • Antimicrobial Efficacy Assessment : A series of tests against clinical isolates of bacteria showed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new therapeutic agent for resistant bacterial infections.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRHIGNAKDJJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361268
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122431-37-2
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
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